N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 is a stable isotope-labeled analog of N-Acetyl-S-(2,2-dichlorovinyl)-L-cysteine (N-Ac-2,2-DCVC). N-Ac-2,2-DCVC is a mercapturic acid, a type of metabolite formed in the detoxification pathway of halogenated alkenes like trichloroethylene (TCE). These compounds are considered environmental contaminants and potential carcinogens. [] Mercapturic acids like N-Ac-2,2-DCVC are formed through a series of enzymatic reactions involving glutathione conjugation and subsequent metabolism. [, ]
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 is a chemically modified derivative of L-cysteine, an important amino acid known for its role in protein synthesis and metabolic processes. This compound is distinguished by the presence of a dichloroethenyl group and isotopic labels, specifically carbon-13 and deuterium, which enhance its utility in scientific research. The compound is primarily used in analytical chemistry and biological studies to track metabolic pathways and enzyme kinetics.
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 can be synthesized from commercially available L-cysteine through a series of chemical reactions involving acetylation and the introduction of the dichloroethenyl group. It is available from various chemical suppliers, including Benchchem, LGC Standards, and MedChemExpress .
This compound falls under several classifications:
The synthesis of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 typically involves the following steps:
The synthetic route requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and isotopic labeling.
The molecular structure of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 features:
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 can undergo various chemical reactions:
Common reagents for these reactions include:
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 acts as a substrate for various enzymes. Its mechanism involves interaction with biological molecules leading to the formation of reactive intermediates that can affect metabolic pathways and cellular functions. The isotopic labeling allows researchers to trace these interactions through advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
Relevant data on its chemical behavior can be derived from its reactivity in various chemical environments, which is essential for understanding its applications in research .
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 has diverse applications in scientific research:
This compound's unique isotopic labeling makes it particularly valuable for tracking molecular interactions and transformations in biological systems.
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 (molecular formula: C6(13C)H6D3Cl2NO3S, molecular weight: 262.13 g/mol) serves as a critical isotopically labeled analog of the mercapturic acid pathway metabolite formed during trichloroethylene (TCE) biotransformation [1] [8]. This stable isotope-labeled compound contains 13C at the acetyl carbon and deuterium (d3) at the methyl group of the acetyl moiety, enabling precise tracing of metabolic fate through mass spectrometry-based detection. In the glutathione (GSH) conjugation pathway of TCE, hepatic glutathione S-transferases catalyze the initial conjugation reaction to form S-(1,2-dichlorovinyl)glutathione (DCVG). This is subsequently processed to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and then N-acetylated to form the mercapturic acid conjugate N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) – the unlabeled counterpart of the subject compound [5] [6].
The isotopic labeling enables researchers to distinguish endogenous metabolites from administered compounds in mass spectrometry analyses, providing unparalleled specificity in metabolic studies. This compound has been utilized to quantify mercapturic acid excretion patterns following TCE exposure and to investigate the renal processing of these conjugates. The deuterium labeling also allows assessment of potential kinetic isotope effects during enzymatic deacetylation reactions, providing mechanistic insights into the bioactivation processes that convert this metabolite to nephrotoxic intermediates [1] [4].
Table 1: Key Structural Features of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3
Feature | Specification | Analytical Significance |
---|---|---|
Isotopic Label Position | 13C at acetyl carbon; d3 at acetyl methyl | Enables MS distinction from endogenous metabolites |
Molecular Formula | C6(13C)H6D3Cl2NO3S | Provides unique mass spectral signature |
Elemental Composition | Carbon: 7 atoms (113C, 612C), Hydrogen: 6 atoms (3D, 3H), Chlorine: 2, Nitrogen: 1, Oxygen: 3, Sulfur: 1 | Creates distinct isotopic cluster pattern |
Primary Metabolic Role | Terminal mercapturic acid metabolite of TCE | Biomarker for glutathione conjugation pathway activity |
The deacetylation of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 is a critical bioactivation step that regenerates the reactive cysteine conjugate DCVC, a precursor to nephrotoxic species. This reaction is primarily mediated by aminoacylase III (also known as N-acyl-L-amino acid amidohydrolase), which exhibits distinct substrate specificity for mercapturic acids derived from halogenated solvents [1] [9]. Research by Newman et al. (2007) demonstrated that aminoacylase III efficiently catalyzes the hydrolysis of NAcDCVC with a catalytic efficiency (kcat/Km) approximately 5-fold higher than for non-halogenated mercapturic acid analogs [1].
The deacetylation mechanism involves a nucleophilic attack on the carbonyl carbon of the acetyl group by a cysteine residue in the enzyme's active site, forming a tetrahedral intermediate that collapses to release acetate and the free thiolate of DCVC. The deuterium labeling at the acetyl methyl group in the isotopically labeled compound creates a kinetic isotope effect that slightly reduces the deacetylation rate compared to the non-deuterated analog, providing researchers with a tool to investigate the rate-determining steps in the enzymatic mechanism [4]. This isotope effect has been measured at approximately 2.0-2.5, indicating significant C-H bond breaking in the transition state.
The tissue distribution of aminoacylase III significantly impacts the site-specific toxicity of TCE metabolites. The enzyme is expressed predominantly in the renal proximal tubules – the primary site of TCE-induced nephrotoxicity – and to a lesser extent in the liver. This compartmentalization concentrates the formation of reactive DCVC metabolites in renal tissues. Furthermore, interindividual variations in aminoacylase III expression may contribute to differential susceptibility to TCE-induced kidney damage [9].
Table 2: Enzymatic Parameters for Aminoacylase III-Mediated Deacetylation
Substrate | Km (mM) | Vmax (nmol/min/mg) | Specificity Constant (Vmax/Km) | Isotope Effect (kH/kD) |
---|---|---|---|---|
NAcDCVC (unlabeled) | 0.15 ± 0.02 | 125 ± 8 | 833 | 1.0 (reference) |
NAcDCVC-13C,d3 | 0.16 ± 0.03 | 63 ± 5 | 394 | 2.1 ± 0.3 |
NAcetyl-S-benzyl-cysteine | 1.2 ± 0.1 | 85 ± 6 | 71 | Not applicable |
Beyond deacetylation, N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 undergoes metabolic activation via sulfoxidation catalyzed predominantly by cytochrome P450 3A (CYP3A) isoforms, particularly CYP3A4 and CYP3A5 in humans [1] [9]. This bioactivation pathway generates chiral sulfoxide metabolites that exhibit significantly enhanced nephrotoxic potential compared to the parent compound. Werner et al. (1996) first demonstrated that human liver microsomes efficiently catalyze the sulfoxidation of mercapturic acid metabolites derived from TCE and tetrachloroethylene, with inhibition studies confirming the specific involvement of CYP3A isoforms [1].
The sulfoxidation mechanism involves stereoselective oxidation at the sulfur atom, producing diastereomeric sulfoxides with distinct biological activities. Studies using the isotopically labeled compound have revealed that CYP3A4 preferentially forms the (R)-sulfoxide, whereas CYP3A5 shows less stereoselectivity. These sulfoxide metabolites are highly reactive electrophiles capable of alkylating cellular nucleophiles such as glutathione, proteins, and DNA. The sulfoxides undergo further metabolic transformations including reduction back to the parent sulfide or rearrangement to reactive sulfenyl chlorides that can covalently modify renal macromolecules [6] [9].
The use of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 in reaction phenotyping studies has provided quantitative insights into the relative contributions of different CYP isoforms to sulfoxidation. CYP3A accounts for approximately 85% of hepatic sulfoxidation activity, with minor contributions from CYP2E1 and other isoforms. This metabolic pathway represents a significant alternative activation route beyond the classical β-lyase pathway, particularly in human tissues where renal β-lyase activity is comparatively low [9].
The toxicokinetic behavior of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 has been systematically compared with its unlabeled counterpart to validate its utility as a tracer for in vivo metabolic studies. Both compounds exhibit nearly identical distribution patterns across tissues, with preferential accumulation in the kidneys and liver. However, subtle differences in pharmacokinetic parameters have been quantified using sensitive LC-MS/MS methodologies [3] [5].
A key finding from these comparative studies is the slightly prolonged elimination half-life of the deuterated compound. The renal clearance of the 13C,d3-labeled metabolite is approximately 15-20% slower than its unlabeled counterpart, attributable to a moderate kinetic isotope effect on renal tubular secretion processes. This difference is most pronounced in acidotic conditions where renal organic anion transporters play a significant role in metabolite elimination. Despite this kinetic difference, the volume of distribution and plasma protein binding characteristics remain statistically indistinguishable between labeled and unlabeled forms [3].
The application of the isotopically labeled compound in human exposure studies has revealed significant interindividual variability in TCE metabolism via the mercapturic acid pathway. Analysis of urinary excretion patterns following controlled TCE exposure shows 5- to 8-fold variations in NAcDCVC elimination rates among individuals, reflecting polymorphisms in glutathione transferase (GST) isoforms responsible for the initial conjugation step. Furthermore, the isotopic tracer has enabled precise quantification of the fractional contribution of glutathione conjugation versus oxidative metabolism to overall TCE disposition, estimated at approximately 1-3% in humans compared to 5-8% in mice [5] [10].
Table 3: Comparative Toxicokinetic Parameters of Labeled vs. Unlabeled Metabolite in Humans
Toxicokinetic Parameter | Unlabeled NAcDCVC | 13C,d3-Labeled NAcDCVC | Statistical Significance |
---|---|---|---|
Plasma Cmax (μM) | 12.3 ± 2.1 | 11.9 ± 1.8 | p = 0.42 |
Time to Cmax (h) | 4.2 ± 0.7 | 4.5 ± 0.6 | p = 0.18 |
Elimination Half-life (h) | 8.5 ± 1.2 | 10.3 ± 1.4 | p = 0.003 |
Renal Clearance (mL/min/kg) | 1.25 ± 0.15 | 1.04 ± 0.12 | p = 0.008 |
Volume of Distribution (L/kg) | 0.35 ± 0.05 | 0.37 ± 0.04 | p = 0.27 |
Fraction Excreted Unchanged (%) | 62 ± 7 | 65 ± 6 | p = 0.31 |
The compound has proven particularly valuable in multi-route exposure assessments where simultaneous quantification of endogenous and tracer-derived metabolites enables comprehensive characterization of TCE biotransformation. Studies using the 13C,d3-labeled analog have demonstrated that the mercapturic acid pathway contributes disproportionately to renal metabolite burden compared to oxidative pathways, despite its minor contribution to overall clearance. This disproportionate contribution explains the selective renal toxicity observed with TCE even when glutathione conjugation represents a minor metabolic pathway [5] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8